molecular formula C20H21F3N2O2 B1682373 Tilapertin CAS No. 1000690-85-6

Tilapertin

Cat. No.: B1682373
CAS No.: 1000690-85-6
M. Wt: 378.4 g/mol
InChI Key: MDLQJNCGZVDZFV-LJQANCHMSA-N
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Description

Tilapertin is a chemical compound known for its role as an antipsychotic drug. It is identified by its IUPAC name, (4-{®-Phenyl[3-(trifluoromethyl)phenyl]methyl}-1-piperazinyl)acetic acid. The compound has a molecular formula of C20H21F3N2O2 and a molar mass of 378.395 g·mol−1 . This compound is primarily recognized for its inhibitory action on glycine transporter type-1 (GlyT1), making it a significant compound in the treatment of neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tilapertin involves several key steps. The starting materials typically include a piperazine derivative and a phenyl trifluoromethyl compound. The reaction proceeds through a series of nucleophilic substitutions and condensations. The final step involves the formation of the acetic acid derivative, which is achieved through the reaction of the intermediate with acetic anhydride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves stringent control of temperature, pressure, and pH to maintain the integrity of the compound. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tilapertin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, and acylated forms. These derivatives are often studied for their enhanced or modified pharmacological properties .

Scientific Research Applications

Tilapertin has a wide range of applications in scientific research:

Mechanism of Action

Tilapertin exerts its effects by inhibiting the glycine transporter type-1 (GlyT1). This inhibition increases the concentration of glycine in the synaptic cleft, enhancing the activation of N-methyl-D-aspartate (NMDA) receptors. The increased NMDA receptor activity is believed to contribute to the antipsychotic effects of this compound. The molecular targets involved include the GlyT1 transporter and NMDA receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tilapertin

This compound is unique due to its specific inhibitory action on GlyT1, which distinguishes it from other antipsychotic drugs that may target different neurotransmitter systems. Its molecular structure, characterized by the presence of a trifluoromethyl group and a piperazine ring, also sets it apart from similar compounds .

Properties

IUPAC Name

2-[4-[(R)-phenyl-[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c21-20(22,23)17-8-4-7-16(13-17)19(15-5-2-1-3-6-15)25-11-9-24(10-12-25)14-18(26)27/h1-8,13,19H,9-12,14H2,(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLQJNCGZVDZFV-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032317
Record name Tilapertin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000690-85-6
Record name 4-[(R)-Phenyl[3-(trifluoromethyl)phenyl]methyl]-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000690-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tilapertin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000690856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tilapertin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801032317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TILAPERTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SV488G98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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